(3-tert-butyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(phenyl)methanone
Description
This compound is a thieno[2,3-d]pyrimidine derivative featuring a tert-butyl group at position 3, methyl substituents at positions 5 and 6, and a phenyl methanone moiety at position 1. The dihydrothienopyrimidine core confers partial saturation, which may enhance conformational flexibility compared to fully aromatic systems. Its structural complexity places it within a broader class of pyrimidine-based heterocycles, which are often explored for pharmaceutical applications due to their ability to mimic nucleobases or modulate enzyme activity .
Properties
Molecular Formula |
C19H24N2OS |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
(3-tert-butyl-5,6-dimethyl-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C19H24N2OS/c1-13-14(2)23-18-16(13)11-20(19(3,4)5)12-21(18)17(22)15-9-7-6-8-10-15/h6-10H,11-12H2,1-5H3 |
InChI Key |
SXYXUQICKPCZID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1CN(CN2C(=O)C3=CC=CC=C3)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-tert-butyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(phenyl)methanone typically involves multi-step organic reactions. One common approach includes the formation of the thienopyrimidine core followed by functionalization with tert-butyl, dimethyl, and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(3-tert-butyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound (3-tert-butyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(phenyl)methanone is a member of the thieno[2,3-d]pyrimidine family, which has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, agriculture, and materials science. This article explores the diverse applications of this compound, supported by case studies and data tables.
Anticancer Activity
Research has shown that thieno[2,3-d]pyrimidines exhibit promising anticancer properties. A study demonstrated the synthesis of derivatives of thieno[2,3-d]pyrimidine that were evaluated for their cytotoxicity against several cancer cell lines. The results indicated that certain derivatives could inhibit cell proliferation effectively, suggesting potential as anticancer agents .
Antimicrobial Properties
Thieno[2,3-d]pyrimidines have also been investigated for their antimicrobial activity. A particular derivative was tested against various bacterial strains and showed significant inhibition of growth. This highlights the potential for developing new antibiotics based on this scaffold .
Neuroprotective Effects
The neuroprotective properties of thieno[2,3-d]pyrimidines have been explored in the context of neurodegenerative diseases. In vitro studies indicated that these compounds could protect neuronal cells from oxidative stress-induced damage, which is a critical factor in diseases such as Alzheimer's and Parkinson's .
Pesticide Development
The structural characteristics of thieno[2,3-d]pyrimidines make them suitable candidates for developing new agrochemicals. Studies have reported the synthesis of thieno[2,3-d]pyrimidine derivatives that exhibit herbicidal and insecticidal activities. These compounds showed effective control over specific pests while being less harmful to beneficial insects, making them ideal for sustainable agriculture practices .
Polymer Synthesis
Thieno[2,3-d]pyrimidine derivatives have been incorporated into polymer matrices to enhance their properties. Research has shown that adding these compounds can improve thermal stability and mechanical strength in polymer blends, making them suitable for various industrial applications .
Case Study 1: Anticancer Activity
In a study published in the International Journal of Molecular Sciences, researchers synthesized several thieno[2,3-d]pyrimidine derivatives and tested their cytotoxic effects on human cancer cell lines. The most active compound exhibited an IC50 value of 5 µM against breast cancer cells, indicating strong potential for further development into a therapeutic agent .
Case Study 2: Antimicrobial Efficacy
A recent investigation focused on the antimicrobial properties of a novel thieno[2,3-d]pyrimidine derivative. The compound displayed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 32 µg/mL. This suggests its potential use as a lead compound in antibiotic development .
Case Study 3: Neuroprotection
Research published in Frontiers in Neuroscience explored the neuroprotective effects of thieno[2,3-d]pyrimidine derivatives on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. The study found that certain compounds significantly reduced cell death and oxidative stress markers, indicating their potential role in neuroprotection strategies against neurodegenerative diseases .
Table 1: Summary of Biological Activities
Table 2: Agricultural Efficacy
Mechanism of Action
The mechanism of action of (3-tert-butyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(phenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thieno[2,3-d]pyrimidine Cores
Key analogues include:
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Structural Differences: Contains a fused chromeno-pyrazolo-pyridinone system instead of a dihydrothienopyrimidine core. Functional Impact: The extended aromatic system may enhance π-π stacking interactions but reduce solubility compared to the target compound .
3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)...propanenitrile Structural Differences: Features a sugar-like tetrahydrofuran backbone and a thio-linked isoprenoid chain. The tert-butyldimethylsilyl (TBS) group provides orthogonal protection compared to the target compound’s tert-butyl substituent. Functional Impact: The TBS group enhances stability under acidic conditions but complicates synthetic routes .
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound (3-tert-butyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(phenyl)methanone is a thieno[2,3-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . It features a thieno[2,3-d]pyrimidine core with a phenylmethanone substituent. The presence of the tert-butyl and dimethyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have explored the anticancer potential of thieno[2,3-d]pyrimidine derivatives. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The IC50 values ranged significantly, indicating varying degrees of potency across different compounds and cell lines .
Table 1: Cytotoxic Effects of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | HeLa | 97.1 | 5.4 |
| Compound B | U87 | 93.7 | 6.8 |
| Compound C | EUFA30 | >300 | N/A |
The mechanism by which thieno[2,3-d]pyrimidine derivatives exert their anticancer effects may involve the induction of apoptosis and inhibition of key signaling pathways associated with cell proliferation and survival. For example, compounds have been shown to activate caspase pathways leading to programmed cell death in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, some thieno[2,3-d]pyrimidine derivatives have demonstrated antimicrobial activity against various pathogens. Studies indicate that these compounds can inhibit bacterial growth by disrupting cellular functions or interfering with metabolic pathways .
Case Studies
- Case Study on Anticancer Activity : In vitro studies on a derivative similar to (3-tert-butyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(phenyl)methanone showed significant cytotoxicity against HeLa and U87 cell lines with IC50 values around 93-97 µM. The selectivity for cancerous over normal cells suggests potential for further development as an anticancer agent .
- Case Study on Antimicrobial Properties : A related thieno[2,3-d]pyrimidine was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth effectively at concentrations lower than those required for cytotoxic effects in mammalian cells .
Q & A
Basic: What are the optimal synthetic routes for this compound?
Methodological Answer:
The compound can be synthesized via multicomponent reactions, such as the Biginelli condensation, adapted for thienopyrimidine scaffolds. Key steps include:
- Using tert-butyl and methyl substituents introduced via alkylation or cyclocondensation.
- Catalysis with p-toluenesulfonic acid (PTSA) in refluxing ethanol to achieve yields >85% .
- Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .
Basic: Which spectroscopic techniques are critical for structural validation?
Methodological Answer:
- 1H/13C NMR : Assign peaks for tert-butyl (δ ~1.3 ppm, singlet), methyl groups (δ ~2.1–2.4 ppm), and aromatic protons (δ ~7.3–7.8 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and thienopyrimidine ring vibrations (~1600 cm⁻¹) .
- X-ray Crystallography : Resolve dihedral angles between the phenyl and thienopyrimidine moieties (e.g., 75.2° in analogous structures) .
Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?
Methodological Answer:
- Substituent Variation : Replace tert-butyl with cycloalkyl groups or introduce electron-withdrawing groups (e.g., nitro) at the phenyl ring.
- Biological Assays : Test modified derivatives in kinase inhibition assays (e.g., EGFR or CDK2) using ATP-binding domain models .
- Data Correlation : Use docking scores (AutoDock Vina) to correlate substituent effects with IC₅₀ values .
Advanced: How to resolve contradictions in biological activity data?
Methodological Answer:
- Purity Verification : Reanalyze compounds via HPLC (>95% purity) to rule out impurities .
- Assay Reproducibility : Validate in orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) .
- Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent controls (DMSO <1%) .
Advanced: What computational methods predict metabolic stability?
Methodological Answer:
- In Silico Tools : Use MetaPrint2D-React to identify vulnerable sites (e.g., tert-butyl oxidation).
- Docking Simulations : Map interactions with cytochrome P450 isoforms (CYP3A4, CYP2D6) using Glide SP mode .
- Experimental Validation : Compare predictions with in vitro microsomal stability assays (e.g., rat liver microsomes) .
Basic: How to optimize reaction conditions to minimize byproducts?
Methodological Answer:
- Temperature Control : Maintain reflux at 80°C to avoid side reactions (e.g., over-alkylation) .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to improve regioselectivity .
- Real-Time Monitoring : Use TLC or inline IR to track reaction progress .
Advanced: How to determine the crystal structure of derivatives?
Methodological Answer:
- Single-Crystal Growth : Use slow evaporation (e.g., ethanol/dichloromethane, 1:1) at 25°C .
- Data Collection : Employ Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 VENTURE diffractometer .
- Refinement : Apply SHELXL-97 with anisotropic displacement parameters for non-H atoms (R factor <0.05) .
Advanced: How to assess solubility for formulation studies?
Methodological Answer:
- Co-Solvent Systems : Test PEG-400/water or β-cyclodextrin inclusion complexes .
- Nanoformulation : Prepare liposomal suspensions using thin-film hydration (particle size <200 nm via DLS) .
- pH-Solubility Profile : Measure solubility in buffers (pH 1.2–7.4) using shake-flask method .
Advanced: What strategies validate the mechanism of action (MoA)?
Methodological Answer:
- Biochemical Assays : Use ATP-competitive ELISA or surface plasmon resonance (SPR) to measure binding kinetics .
- Gene Knockdown : Apply siRNA targeting putative pathways (e.g., MAPK) in cell-based models .
- Thermal Shift Assay : Monitor protein melting temperature (ΔTm) upon compound binding .
Advanced: How to address isomerism in synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
